Selective IDO2 Enzyme Inhibition vs. Broad-Spectrum Analgesic Analog
The target compound exhibits a well-defined, albeit moderate, inhibitory activity against Indoleamine 2,3-dioxygenase 2 (IDO2), with an IC50 of 51 µM in a cellular assay [1]. This is in stark contrast to its closest analog, 2-benzyl-5-morpholin-4-yl-hexahydroisoindole-1,3-dione (Compound 19), which is devoid of reported IDO2 activity and instead functions as a potent antinociceptive agent, being approximately 5-fold more potent than aspirin and paracetamol in in vivo writhing tests [2]. The presence of the 5-methyl group directs the compound's pharmacological profile away from non-opioid pain pathways and toward the IDO2/kynurenine axis, making it a selective tool for probing this specific immunological pathway.
| Evidence Dimension | In vitro target inhibition vs. in vivo antinociception |
|---|---|
| Target Compound Data | IDO2 Inhibition IC50 = 51,000 nM (51 µM) |
| Comparator Or Baseline | 2-benzyl-5-morpholin-4-yl-hexahydroisoindole-1,3-dione (IDO2 activity: Not reported; Antinociception: ~5-fold more potent than aspirin/paracetamol in mouse writhing test at 10 mg/kg i.p.) |
| Quantified Difference | Qualitative functional switch: from a selective IDO2 inhibitor to a non-opioid analgesic. |
| Conditions | IDO2 assay: HEK293T cells transfected with mouse IDO2, kynurenine formation measured after 24h. Antinociception: mouse acetic acid-induced writhing model. |
Why This Matters
A user requiring an IDO2 pathway probe must select this specific compound, as the morpholine analog will not engage this target but will instead confound experiments with potent analgesic activity.
- [1] BindingDB. Entry BDBM50533241 (CHEMBL4465170). IC50 for Mouse Indoleamine 2,3-dioxygenase 2. View Source
- [2] Pretto, J. B. et al. Antinociceptive effects of tetrahydrophthalimides and related compounds in mice. (Data for Compound 19). View Source
